N-(2-phenylphenyl)pyridine-3-carboxamide
Description
N-(2-phenylphenyl)pyridine-3-carboxamide is a biphenyl-substituted pyridine carboxamide derivative. Its structure features a pyridine-3-carboxamide backbone linked to a 2-phenylphenyl group. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for functional group modifications to tune physicochemical properties or biological activity.
Properties
IUPAC Name |
N-(2-phenylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(15-9-6-12-19-13-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHBXZXTIOLXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-phenylphenyl)pyridine-3-carboxamide with structurally related compounds, focusing on substituents, molecular properties, and applications. Data are derived from evidence provided:
*Estimated logP using fragment-based methods (e.g., Crippen’s method).
Key Observations:
Substituent Effects on Lipophilicity: Halogenation (e.g., bromo in , chloro in ) increases molecular weight and moderately elevates logP, enhancing membrane permeability.
Hydrogen Bonding Capacity: All compounds retain one hydrogen bond donor (amide NH) and 3–6 acceptors (amide O, pyridine N, substituent heteroatoms), critical for interactions with biological targets.
Difluoromethyl-indanyl derivatives () are patented for agrochemical applications, likely targeting fungal enzymes.
Synthetic Flexibility :
- describes silylation of pyridine carboxamides, highlighting routes to modify solubility or stability via protective groups .
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